1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Overview
Description
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is a chemical compound with the molecular formula C4H4BrClF4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane consists of a butane backbone with bromine, chlorine, and fluorine substitutions . The InChI code for this compound is 1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 .Scientific Research Applications
Synthesis Applications
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is utilized in the synthesis of various organic compounds. Balaraman et al. (2016) describe its use in the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones, leading to the synthesis of ketones and alkenes with a terminal bromochlorofluoromethyl group (Balaraman et al., 2016). Similarly, Guiot et al. (2005) explore its role in the radical copolymerization of vinylidene fluoride, illustrating its utility in polymer science (Guiot et al., 2005).
Spectroscopy and Molecular Structure Analysis
The compound has been studied using spectroscopic techniques like NMR by Hinton and Jaques (1974), providing insights into its chemical shifts and coupling constants (Hinton & Jaques, 1974). Matsuura et al. (1979) investigated its vibrational spectra and rotational isomerism, contributing to the understanding of molecular structures in different states (Matsuura et al., 1979).
Photochemical Studies
Perkins and Pincock (1978) conducted research on the photoinduced chlorination and bromination of haloadamantanes, which includes studies relevant to the behavior of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane under certain conditions (Perkins & Pincock, 1978).
Electrochemical Behavior
Research by Pritts and Peters (1995) on the electrochemical reduction of dihalobutanes, including 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, provides insights into the electrochemical properties and potential applications of these compounds (Pritts & Peters, 1995).
Novel Organic Syntheses
Konno et al. (2020) describe the novel use of related compounds in the introduction of a tetrafluoroethylene unit into organic molecules, indicating the broader applicability of such halogenated fluorocarbons in organic chemistry (Konno et al., 2020).
Mechanism of Action
Safety and Hazards
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its fumes, mist, spray, or vapors, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Future Directions
properties
IUPAC Name |
1-bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUEVPCQDXKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266091 | |
Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
CAS RN |
232602-78-7 | |
Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232602-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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